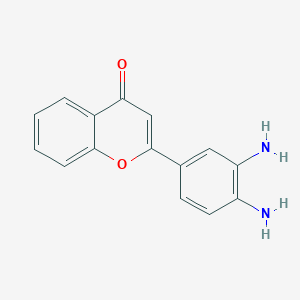
1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanol is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile molecule for chemical modifications and reactions.
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 4-amino-1,2,5-oxadiazole with ethylene oxide under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst to facilitate the process. The reaction is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as flash column chromatography, ensures the production of high-quality compounds suitable for further applications.
化学反応の分析
Types of Reactions: 1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-(4-amino-1,2,5-oxadiazol-3-yl)acetaldehyde.
Reduction: The amino group can be reduced to form a primary amine, leading to the formation of 1-(4-amino-1,2,5-oxadiazol-3-yl)ethane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: 1-(4-amino-1,2,5-oxadiazol-3-yl)acetaldehyde.
Reduction: 1-(4-amino-1,2,5-oxadiazol-3-yl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
作用機序
The mechanism of action of 1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxadiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also act as a ligand, binding to metal ions and influencing their reactivity.
類似化合物との比較
1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanol can be compared with other similar compounds, such as:
1-(4-Nitro-1,2,5-oxadiazol-3-yl)ethanol: This compound has a nitro group instead of an amino group, which significantly alters its reactivity and applications.
1-(4-Amino-1,2,4-oxadiazol-3-yl)ethanol:
1-(4-Amino-1,3,4-oxadiazol-3-yl)ethanol: Similar to the previous compound, the variation in the ring structure leads to different reactivity and applications.
特性
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2/c1-2(8)3-4(5)7-9-6-3/h2,8H,1H3,(H2,5,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOCUTNSAOMODK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NON=C1N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![17-(1,5-dimethylhex-4-enyl)-4,4,10,14-tetramethyl-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B62878.png)

![4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B62880.png)










